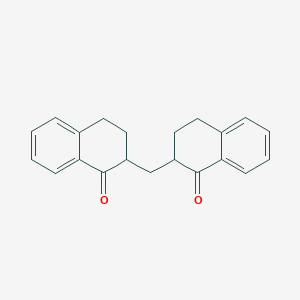
2,2'-Methylenedi(3,4-dihydronaphthalen-1(2H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) is an organic compound that belongs to the class of naphthalenones These compounds are characterized by their two fused benzene rings and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) typically involves the condensation of two molecules of 3,4-dihydronaphthalen-1(2H)-one with formaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction can be represented as follows:
2C10H10O+CH2O→C21H20O2+H2O
Industrial Production Methods
On an industrial scale, the production of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as acidic or basic resins can also enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalenones.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
作用機序
The mechanism of action of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) depends on its specific application. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another compound with a methylene bridge between two aromatic rings.
Bisphenol A: A well-known compound with two phenol groups connected by a methylene bridge.
Uniqueness
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) is unique due to its naphthalenone structure, which imparts distinct chemical and physical properties compared to other methylene-bridged compounds
特性
CAS番号 |
5118-57-0 |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H20O2/c22-20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)23/h1-8,16-17H,9-13H2 |
InChIキー |
RNXWZQMNNPMIEQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3CCC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



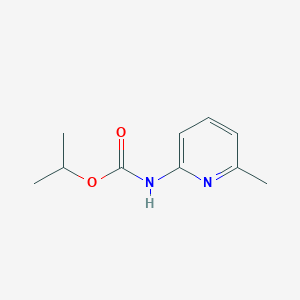
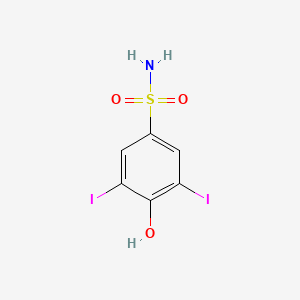
![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
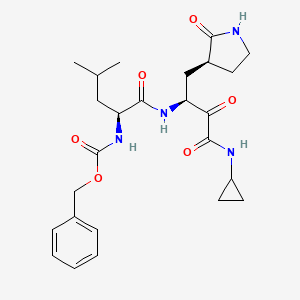
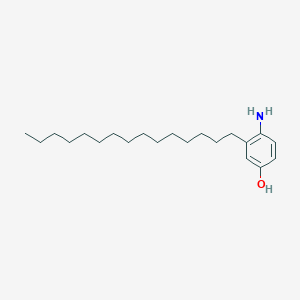

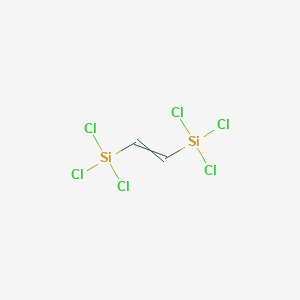
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
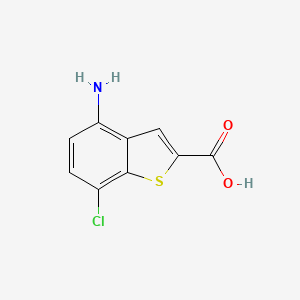
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
